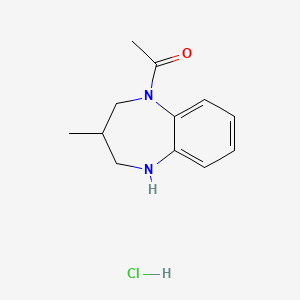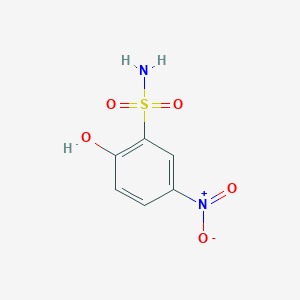
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride is a chemical compound with the molecular formula C12H16N2O It is a derivative of benzodiazepine, a class of compounds known for their psychoactive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and methyl iodide.
Cyclization: The resulting N-methylated product undergoes cyclization to form the benzodiazepine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepine compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or sedative.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets in the body. It primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound is a cyclic urea and is used as a polar aprotic organic solvent.
Uniqueness
1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-onehydrochloride is unique due to its specific benzodiazepine structure, which imparts distinct pharmacological properties. Its ability to interact with GABA receptors sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology .
Eigenschaften
Molekularformel |
C12H17ClN2O |
|---|---|
Molekulargewicht |
240.73 g/mol |
IUPAC-Name |
1-(3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-7-13-11-5-3-4-6-12(11)14(8-9)10(2)15;/h3-6,9,13H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
SPMALJOMOUKJOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2=CC=CC=C2N(C1)C(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine](/img/structure/B13598769.png)





![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
